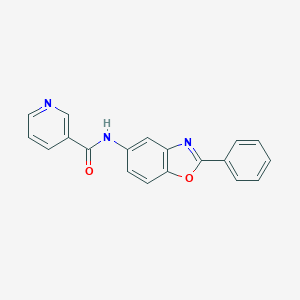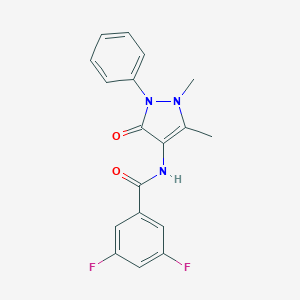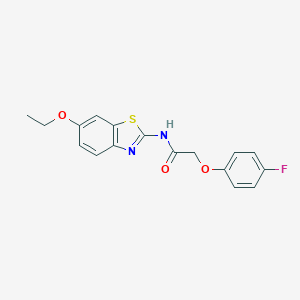
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the chrysenone family, which is known for its diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and physiological effects:
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime has been shown to have a range of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime in lab experiments is its high potency. This compound has been shown to have a strong inhibitory effect on various biological processes, making it a useful tool for studying these processes. However, one limitation of using this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several potential future directions for research on 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime. One area of interest is the development of new therapeutic applications for this compound. For example, it may be investigated for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new synthesis methods that are more efficient and scalable, which would make this compound more accessible for research purposes.
In conclusion, 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime is a promising compound that has potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications for this compound.
Synthesis Methods
The synthesis of 3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime involves the reaction of 3-isopropenyl-8-methoxy-12a-methyl-1,2,3,4-tetrahydrochrysene-6,11-dione with hydroxylamine hydrochloride in the presence of a base. This reaction leads to the formation of the oxime derivative of the chrysenone compound.
Scientific Research Applications
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been investigated for its potential use as a neuroprotective agent.
properties
Product Name |
3-isopropenyl-8-methoxy-12a-methyl-3,4,4a,5,6,11,12,12a-octahydro-1(2H)-chrysenone oxime |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(NE)-N-[(3R,4aS,12aR)-8-methoxy-12a-methyl-3-prop-1-en-2-yl-2,3,4,4a,5,6,11,12-octahydrochrysen-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H29NO2/c1-14(2)16-12-21-20-7-5-15-11-17(26-4)6-8-18(15)19(20)9-10-23(21,3)22(13-16)24-25/h6,8,11,16,21,25H,1,5,7,9-10,12-13H2,2-4H3/b24-22+/t16-,21+,23-/m1/s1 |
InChI Key |
AZCLQBCVFBYTHR-YBICXBMOSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1C[C@H]2C3=C(CC[C@]2(/C(=N/O)/C1)C)C4=C(CC3)C=C(C=C4)OC |
SMILES |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
Canonical SMILES |
CC(=C)C1CC2C3=C(CCC2(C(=NO)C1)C)C4=C(CC3)C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methylpyridin-2-yl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B239906.png)
![N-[(2-fluorophenyl)carbamothioyl]propanamide](/img/structure/B239908.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)





![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)